molecular formula C9H6N2S B371114 2-(1,2-Benzothiazol-3-yl)acetonitrile CAS No. 37839-44-4

2-(1,2-Benzothiazol-3-yl)acetonitrile

Cat. No. B371114
CAS RN: 37839-44-4
M. Wt: 174.22g/mol
InChI Key: ABFZQFLAPMDSLN-UHFFFAOYSA-N
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Description

“2-(1,2-Benzothiazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C9H6N2S . It is also known by various synonyms such as benzothiazole-2-acetonitrile, 2-benzo d thiazol-2-yl acetonitrile, 2-benzothiazoleacetonitrile, and others . It has a molecular weight of 174.221 g/mol .


Synthesis Analysis

The synthesis of “2-(1,2-Benzothiazol-3-yl)acetonitrile” involves the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile . This compound is used as a condensation component for methine dyes .


Molecular Structure Analysis

The molecular structure of “2-(1,2-Benzothiazol-3-yl)acetonitrile” is represented by the SMILES notation C1=CC=C2C (=C1)N=C (S2)CC#N . The InChI Key for this compound is ZMZSYUSDGRJZNT-UHFFFAOYSA-N .


Chemical Reactions Analysis

“2-(1,2-Benzothiazol-3-yl)acetonitrile” is produced by the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile .


Physical And Chemical Properties Analysis

“2-(1,2-Benzothiazol-3-yl)acetonitrile” is a pale yellow or pale cream to brown crystalline powder . It has a density of 1.3±0.1 g/cm3 . The melting point ranges from 99.5 to 105.5°C . It is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

“2-(1,2-Benzothiazol-3-yl)acetonitrile” is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. This compound can be used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals

This compound is also used in the pharmaceutical industry . It can serve as a precursor or intermediate in the synthesis of various pharmaceutical drugs. The specific drugs that use this compound can vary widely, depending on the drug’s structure and mechanism of action.

Agrochemicals

Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers. “2-(1,2-Benzothiazol-3-yl)acetonitrile” is used in the synthesis of these agrochemicals .

Dye Stuffs

The compound is used in the production of dyes . Dyes are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.

Preparation of 3-Aryl-1-[(E)-Cyanomethylidene]-1H-Pyrido[2,1-b]Benzothiazole-4-Carbonitriles

“2-(1,2-Benzothiazol-3-yl)acetonitrile” may be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles, via reaction with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

While specific mechanisms of action for “2-(1,2-Benzothiazol-3-yl)acetonitrile” are not mentioned in the search results, benzothiazole derivatives are known to possess a wide range of pharmacological properties .

Safety and Hazards

While specific safety and hazard information for “2-(1,2-Benzothiazol-3-yl)acetonitrile” is not available in the search results, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Future Directions

Benzothiazole and its derivatives, including “2-(1,2-Benzothiazol-3-yl)acetonitrile”, have been the subject of extensive research due to their wide range of pharmacological properties . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(1,2-benzothiazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFZQFLAPMDSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296268
Record name 1,2-Benzisothiazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37839-44-4
Record name 1,2-Benzisothiazole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37839-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-benzothiazol-3-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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